6-Chloro-N-methylpyridin-3-amine

Description

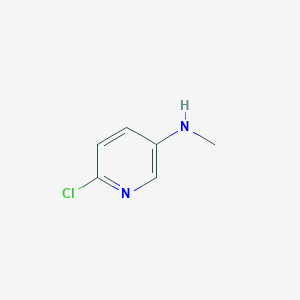

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYVKXHKZPNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-84-6 | |

| Record name | 6-chloro-N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-N-methylpyridin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine

Introduction

This compound is a key heterocyclic building block in medicinal and agricultural chemistry. As a substituted pyridine, its unique electronic properties and strategically positioned functional groups—a nucleophilic secondary amine and a reactive chloro-substituent—make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] It is a crucial intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors, and is structurally related to neonicotinoid insecticides.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices and providing comprehensive, step-by-step protocols for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnections, leading to commercially available or readily accessible starting materials. The primary strategies involve forming the C-N bond of the methylamino group at different stages of the synthesis. Key precursors identified through this analysis include 2-chloro-5-nitropyridine and 6-chloronicotinic acid, which represent the starting points for the most common and reliable synthetic routes.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway 1: From 2-Chloro-5-nitropyridine

This is arguably the most classical and frequently employed route. It is a robust, two-step process that leverages the well-established chemistry of nitro group reduction followed by N-alkylation.

Step 1a: Reduction of 2-Chloro-5-nitropyridine

The initial step involves the reduction of the nitro group of 2-chloro-5-nitropyridine to a primary amine, yielding 6-chloropyridin-3-amine.

Mechanistic Insight: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation (e.g., using H₂ gas with Pd/C or PtO₂) is highly effective and clean, as the only byproduct is water. Alternatively, metal/acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid, are also widely used. These methods are advantageous in a laboratory setting as they do not require specialized high-pressure hydrogenation equipment. The tin(II) chloride reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions.

Caption: Synthesis via reduction and N-methylation.

Step 1b: N-Methylation of 6-Chloropyridin-3-amine

The resulting 6-chloropyridin-3-amine is then methylated to afford the final product.

Mechanistic Insight: The Eschweiler-Clarke reaction is a premier choice for this transformation. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (which in turn is oxidized to CO₂). This method is highly advantageous as it is a one-pot procedure, uses inexpensive reagents, and prevents over-alkylation (quaternization), which can be a problem with other methylating agents like methyl iodide.

Experimental Protocol (Pathway 1)

Part A: Synthesis of 6-Chloropyridin-3-amine from 2-Chloro-5-nitropyridine

-

Materials: 2-Chloro-5-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

-

To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv).

-

Add concentrated HCl and cool the mixture in an ice bath to 0 °C.

-

Add a solution of tin(II) chloride dihydrate (approx. 4-5 equiv) in concentrated HCl dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice and basify to pH > 10 by the slow addition of concentrated NaOH solution, ensuring the temperature is kept low.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloropyridin-3-amine, which can be purified by column chromatography or recrystallization.

Part B: Synthesis of this compound (Eschweiler-Clarke Reaction)

-

Materials: 6-Chloropyridin-3-amine, Formaldehyde (37% aq. solution), Formic acid (98-100%).

-

In a round-bottom flask, add 6-chloropyridin-3-amine (1.0 equiv), formaldehyde (approx. 1.5 equiv), and formic acid (approx. 3.0 equiv).

-

Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the mixture to room temperature and carefully add water.

-

Basify the solution with NaOH or sodium carbonate (Na₂CO₃) to pH > 9.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[1]

Synthesis Pathway 2: From 6-Chloronicotinic Acid

This pathway offers an alternative route using a different commercially available starting material. The strategy involves converting the carboxylic acid functional group into the desired methylamine. This is typically achieved by first creating an amide and then reducing it.

Mechanistic Insight: The conversion of a carboxylic acid to a secondary amine can be a multi-step process. A highly efficient method involves first activating the carboxylic acid, commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with methylamine to form 6-chloro-N-methylnicotinamide.[4] The subsequent reduction of the amide to the amine is a critical step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are required for this transformation. LiAlH₄ is a potent, non-selective reducing agent that readily reduces amides, esters, and carboxylic acids. Borane offers a slightly milder and more selective alternative.

Caption: Synthesis via amidation and subsequent reduction.

Experimental Protocol (Pathway 2)

Part A: Synthesis of 6-Chloro-N-methylnicotinamide [4]

-

Materials: 6-Chloronicotinic acid, Thionyl chloride (SOCl₂), Methylamine solution (e.g., 40% in water), Dioxane, Toluene.

-

Gently reflux a mixture of 6-chloronicotinic acid (1.0 equiv) and thionyl chloride (approx. 2.0 equiv) for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloronicotinoyl chloride.

-

Dissolve the crude acid chloride in a suitable solvent mixture like dioxane/toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (excess) to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir for an additional 2-3 hours while warming to room temperature.

-

Evaporate the solvent in vacuo. Stir the residue with water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain crude 6-chloro-N-methylnicotinamide.

Part B: Reduction of 6-Chloro-N-methylnicotinamide

-

Materials: 6-Chloro-N-methylnicotinamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF), Anhydrous Tetrahydrofuran (THF).

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

-

Suspend LiAlH₄ (approx. 1.5-2.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of 6-chloro-N-methylnicotinamide (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound, which can be purified by column chromatography.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 (from 2-Chloro-5-nitropyridine) | Pathway 2 (from 6-Chloronicotinic Acid) |

| Number of Steps | 2 | 2 (assuming acid chloride formation and amidation is one pot) |

| Starting Material Cost | Generally moderate | Generally moderate to low[3] |

| Key Reagents | SnCl₂ or H₂/Pd-C; Formaldehyde, Formic Acid | SOCl₂, Methylamine, LiAlH₄ or BH₃•THF |

| Safety & Handling | Use of strong acids. Eschweiler-Clarke generates CO₂. Catalytic hydrogenation requires pressure equipment. | Use of highly reactive and corrosive SOCl₂. Use of pyrophoric and water-reactive LiAlH₄ requires stringent anhydrous conditions and careful quenching. |

| Scalability | Good. Eschweiler-Clarke is a robust industrial reaction. Large-scale hydrogenation is common. | Challenging due to the hazards associated with LiAlH₄. Use of borane complexes can be more amenable to scale-up. |

| Overall Yield | Typically high | Generally good, but can be variable depending on the efficiency of the reduction step. |

| Waste Profile | Tin or iron salts if used. Catalytic methods are cleaner. | Aluminum salts from LiAlH₄ reduction require disposal. |

Conclusion

The synthesis of this compound can be reliably achieved through several strategic routes. The pathway commencing from 2-chloro-5-nitropyridine is often favored due to its operational simplicity, high yields, and the use of well-established, robust reactions like nitro group reduction and Eschweiler-Clarke N-methylation. The alternative route from 6-chloronicotinic acid provides a solid alternative, though it necessitates the use of more hazardous and moisture-sensitive reagents like LiAlH₄, which requires more stringent experimental control, particularly on a larger scale. The choice of pathway will ultimately depend on factors such as starting material availability and cost, scale of the synthesis, and the safety infrastructure available to the research or development team.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.

- BOC Sciences. (n.d.). CAS 120739-84-6 2-(2-Chloroethyl)pyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

- AK Scientific. (n.d.). This compound 95%, 120739-84-6.

- BenchChem. (n.d.). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).

- Bide Pharmatech. (n.d.). CAS:40932-43-2, 2-chloro-3-methylaminopyridine.

- Chemical Book. (n.d.). 2-Chloro-5-(aminomethyl)pyridine CAS 120739-84-6.

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

- AccelaChemBio. (n.d.). 104685-75-8,Methyl 6-Amino-5-nitronicotinate.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5-chloropyridine.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

-

PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

- NINGBO JIEZE NEW MATERIAL CO.,LTD. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing.

- BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxy-5-nitropyridin-3-amine. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloro-5-nitropyridin-3-amine. Retrieved from [Link]

-

Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of the key physicochemical parameters of this compound, supported by established analytical methodologies. We will delve into the structural, physical, and chemical characteristics of this compound, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 120739-84-6, is a substituted pyridine derivative. Its structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

A comprehensive characterization of its physicochemical properties is the foundation for any successful application. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, permeability, and metabolic stability. This guide aims to provide a detailed overview of these critical parameters.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its fundamental physicochemical properties. For this compound, these properties provide the initial roadmap for its handling, formulation, and application.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇ClN₂[1]

-

Molecular Weight: 142.59 g/mol [1]

-

SMILES: CNC1=CC=C(Cl)N=C1[1]

The structure of this compound is fundamental to its reactivity and interactions. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the electron density of the aromatic system, while the methylamino group can act as both a hydrogen bond donor and acceptor.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Weight | 142.59 g/mol | ChemScene[1] |

| logP (Octanol-Water Partition Coefficient) | 1.7767 | ChemScene (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene (Computed)[1] |

| Hydrogen Bond Donors | 1 | ChemScene (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[1] |

| Rotatable Bonds | 1 | ChemScene (Computed)[1] |

| Physical Form | Solid | Sigma-Aldrich |

In-Depth Analysis and Experimental Methodologies

To truly understand the utility of this compound, we must look beyond the numbers and examine the methodologies used to determine these properties. This section provides both the "what" and the "how," offering a deeper insight into the compound's behavior.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Theoretical Insight: The logP value of 1.7767 indicates that this compound is moderately lipophilic.[1] This property is a critical determinant of a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought in drug design to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water.

Workflow Diagram:

Caption: Workflow for logP determination using the Shake-Flask method.

Causality Behind Experimental Choices:

-

Pre-saturation of phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the accuracy of the concentration measurements.

-

Choice of analytical method (UV-Vis/HPLC): The selection depends on the compound's properties. A chromophore is necessary for UV-Vis detection. HPLC is a more universal and sensitive method, capable of separating the compound of interest from potential impurities.

Acidity/Basicity: The pKa Value

Theoretical Insight: The pKa of a molecule describes its tendency to ionize at a given pH. For this compound, there are two key nitrogen atoms that can be protonated: the pyridine ring nitrogen and the exocyclic amino nitrogen. The pyridine nitrogen is generally more basic than the amino group in 3-aminopyridines. The pKa of the pyridinium ion in 3-aminopyridine is predicted to be around 5.7.[5] The electron-withdrawing chlorine atom at the 6-position would be expected to decrease the basicity of the pyridine nitrogen, lowering its pKa. Understanding the pKa is vital for predicting the compound's charge state in physiological environments, which in turn affects its solubility, receptor binding, and off-target effects.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Causality Behind Experimental Choices:

-

Use of a co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. The apparent pKa will then need to be corrected to obtain the aqueous pKa.

-

Slow, incremental addition of titrant: This ensures that the solution reaches equilibrium at each step, leading to an accurate titration curve.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored at 4°C, protected from light.[1] Some suppliers recommend storage in a freezer under an inert atmosphere at -20°C.

-

Safety: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physicochemical properties of this compound provide a critical framework for its application in scientific research and development. This guide has offered a detailed examination of its key characteristics, moving beyond a simple tabulation of data to provide insights into the experimental methodologies and the rationale behind them. By understanding these fundamental properties, researchers can better predict the behavior of this versatile building block and unlock its full potential in the synthesis of novel molecules.

References

-

Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit.[Link]

-

6-Chloro-n-methyl-3-pyridinamine. Sunway Pharm Ltd.[Link]

-

This compound. Anichem.[Link]

Sources

A Technical Guide to 6-Chloro-N-methylpyridin-3-amine (CAS: 120739-84-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their synthetic tractability and their ability to engage in critical biological interactions. 6-Chloro-N-methylpyridin-3-amine is a key heterocyclic building block whose bifunctional nature—a reactive chlorine atom and a nucleophilic secondary amine—offers a versatile platform for the synthesis of complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of its properties, a robust synthetic protocol, its characteristic reactivity, and its strategic application in the field of drug discovery for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of successful research. This compound is a solid at room temperature and requires specific storage conditions to maintain its integrity.

Chemical Identity

| Property | Value |

| CAS Number | 120739-84-6[4] |

| IUPAC Name | This compound |

| Synonyms | 6-chloro-N-methyl-3-pyridinamine |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol [5] |

| InChI Key | LFRYVKXHKZPNED-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Structural and Electronic Considerations

The chemical behavior of this compound is dictated by the interplay of its substituents on the pyridine ring.

-

Pyridine Nitrogen: As an sp²-hybridized nitrogen, it is electron-withdrawing, which deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho (2- and 6-) and para (4-) positions.[6]

-

6-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is an excellent leaving group in SNAr reactions.[6] Its location allows for the effective stabilization of the negative charge in the Meisenheimer intermediate during nucleophilic attack, significantly enhancing reactivity at this site.[6]

-

3-Methylamino Group: This electron-donating group modulates the overall electron density of the ring and serves as a key nucleophilic handle for subsequent synthetic transformations. It is also a critical pharmacophoric element, often acting as a hydrogen bond donor in interactions with biological targets like protein kinases.[3]

Figure 1. Chemical Structure of this compound.

Spectroscopic Characterization

While specific spectra should be run on each batch for confirmation, the expected spectroscopic signatures can be predicted from the structure.

-

¹H NMR: The spectrum should reveal three distinct aromatic proton signals in the pyridine region, a quartet or broad singlet for the N-H proton, and a doublet for the N-methyl (CH₃) protons, which couples to the N-H proton.

-

¹³C NMR: Six unique carbon signals are expected: three for the CH groups in the pyridine ring, two quaternary carbons (one attached to Cl and one to the amino group), and one signal for the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be m/z 142.

Synthesis and Mechanistic Rationale

While various synthetic routes are possible, a common and reliable method for preparing N-methylated amines is through reductive amination. This approach offers high yields and good control over the reaction process. The following protocol describes a plausible synthesis starting from the commercially available 6-chloropyridine-3-carbaldehyde.

Proposed Synthetic Workflow: Reductive Amination

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via reductive amination of 6-chloropyridine-3-carbaldehyde.

Materials:

-

6-Chloropyridine-3-carbaldehyde

-

Methylamine (e.g., 40% solution in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridine-3-carbaldehyde (1.0 eq). Dissolve it in methanol (approx. 0.2 M concentration).

-

Imine Formation: Cool the solution to 0°C using an ice bath. Add methylamine solution (1.2 eq) dropwise over 10 minutes. Allow the mixture to stir at room temperature for 2-3 hours.

-

Causality: This step forms the key Schiff base (imine) intermediate. Running the initial addition at 0°C helps control any exotherm, while subsequent stirring at room temperature drives the condensation reaction to completion. The slight excess of methylamine ensures full conversion of the aldehyde.

-

-

Reduction: Once imine formation is confirmed (e.g., by TLC), cool the reaction mixture back to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10°C.

-

Causality: NaBH₄ is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting the pyridine ring or the C-Cl bond. The portion-wise addition at low temperature is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Slowly quench the reaction by adding water.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Causality: The aqueous work-up neutralizes any acidic/basic residues and removes inorganic salts. DCM is a suitable solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its ability to undergo selective reactions at its two primary functional handles.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-methylpyridin-3-amine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in a range of commercially significant compounds, making its efficient and scalable synthesis a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a detailed focus on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. The content is tailored for researchers and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights to inform synthetic route design and optimization.

Three principal synthetic disconnections for this compound will be explored in this guide:

-

Route 1: Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyridine Framework.

-

Route 2: N-Methylation of a Pre-functionalized Aminopyridine.

-

Route 3: Reductive Amination of a Pyridine-3-carboxaldehyde Derivative.

Each route presents distinct advantages and challenges concerning starting material availability, cost, reaction efficiency, and scalability. This guide will dissect each pathway to provide a holistic understanding of the synthetic landscape for this crucial intermediate.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine

This approach leverages the inherent electrophilicity of the pyridine ring, enhanced by the presence of two electron-withdrawing chlorine atoms, to facilitate nucleophilic attack by methylamine. The judicious choice of a di-substituted pyridine is paramount to direct the regioselectivity of the amination.

Starting Material: 2,5-Dichloropyridine

Chemical Structure:

Properties and Sourcing: 2,5-Dichloropyridine is a commercially available, crystalline solid.[1] Its procurement for research and development purposes is straightforward, with numerous chemical suppliers offering various grades of purity. For industrial-scale synthesis, cost-effectiveness and supplier reliability are key considerations.

Mechanistic Rationale and Regioselectivity

The nucleophilic aromatic substitution (SNAr) on dichloropyridines is a well-established transformation.[2][3] The pyridine nitrogen atom is strongly electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. In the case of 2,5-dichloropyridine, the incoming nucleophile, methylamine, will preferentially attack one of the two chlorinated carbon centers.

The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. Attack at the C2 position is generally favored over the C5 position due to the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate through resonance.[3]

Experimental Protocol: Synthesis of this compound from 2,5-Dichloropyridine

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

2,5-Dichloropyridine

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a sealed tube with a lower boiling point solvent)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.

Procedure:

-

To a pressure-rated reaction vessel, add 2,5-dichloropyridine (1.0 eq.) and the chosen solvent.

-

Add the non-nucleophilic base (1.1 - 1.5 eq.).

-

Introduce the methylamine solution or gas (1.1 - 2.0 eq.).

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the salt of the base and HCl) is present, it can be removed by filtration.

-

The crude product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) from an aqueous workup.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 2,5-Dichloropyridine | Methylamine, K₂CO₃ | NMP | 120 | 12-24 | 75-85 | >98 |

Route 2: N-Methylation of 5-Amino-2-chloropyridine

This strategy introduces the methyl group in the final step, starting from a commercially available aminopyridine derivative. The key challenge in this approach is to achieve selective mono-methylation of the amino group without affecting the pyridine nitrogen or causing over-methylation.

Starting Material: 5-Amino-2-chloropyridine

Chemical Structure:

Properties and Sourcing: 5-Amino-2-chloropyridine is a readily available solid compound.[4] It serves as a common starting material in various synthetic campaigns and can be procured from numerous chemical suppliers.

Mechanistic Rationale: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5] For a primary amine, the reaction proceeds in two stages to introduce two methyl groups. By carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-methylated product.

The mechanism involves the initial formation of an imine between the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The formic acid is oxidized to carbon dioxide in the process.[7]

Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction and may require optimization.

Materials:

-

5-Amino-2-chloropyridine

-

Formaldehyde (as a 37% aqueous solution)

-

Formic acid (88-98%)

Procedure:

-

To a round-bottom flask, add 5-amino-2-chloropyridine (1.0 eq.).

-

Add formaldehyde solution (1.1 - 1.5 eq.).

-

Slowly add formic acid (2.0 - 3.0 eq.) to the mixture. The addition is exothermic, and the temperature should be controlled with an ice bath if necessary.

-

Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Be cautious as carbon dioxide will be evolved.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 5-Amino-2-chloropyridine | Formaldehyde, Formic Acid | 100 | 4-8 | 70-80 | >97 |

Route 3: Reductive Amination of 6-Chloronicotinaldehyde

This pathway involves the formation of an imine between 6-chloronicotinaldehyde and methylamine, followed by in-situ reduction to the target amine. This one-pot procedure is often favored for its efficiency and atom economy.[8]

Starting Material: 6-Chloronicotinaldehyde

Chemical Structure:

Properties and Sourcing: 6-Chloronicotinaldehyde is a commercially available solid.[9] Its synthesis typically involves the oxidation of 6-chloro-3-pyridinemethanol, which in turn can be prepared from the corresponding carboxylic acid.

Mechanistic Rationale: One-Pot Imine Formation and Reduction

Reductive amination is a powerful tool for C-N bond formation.[8] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the amine. A key advantage of modern reductive amination protocols is the use of mild reducing agents that do not readily reduce the starting aldehyde, thus allowing for a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.[10][11]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[10][12]

Materials:

-

6-Chloronicotinaldehyde

-

Methylamine (as a solution in THF or as a hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

-

Acetic acid (catalytic amount, optional)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloronicotinaldehyde (1.0 eq.) in the chosen anhydrous solvent.

-

Add the methylamine solution (1.1 - 1.5 eq.). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 6-Chloronicotinaldehyde | Methylamine, NaBH(OAc)₃ | DCE | 25 | 2-6 | 85-95 | >98 |

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Advantages | Key Challenges |

| 1. Nucleophilic Aromatic Substitution | 2,5-Dichloropyridine | Direct, potentially cost-effective at scale. | Regioselectivity can be an issue, may require harsh conditions (high temperature/pressure). |

| 2. N-Methylation | 5-Amino-2-chloropyridine | Readily available starting material, well-established reaction. | Potential for over-methylation, requires careful control of stoichiometry. |

| 3. Reductive Amination | 6-Chloronicotinaldehyde | High yielding, mild reaction conditions, excellent atom economy. | The starting aldehyde may be more expensive than the starting materials for other routes. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, each with its own set of advantages and considerations. The choice of the optimal route will depend on a variety of factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.

-

Nucleophilic aromatic substitution offers a direct approach but requires careful control to ensure the desired regioselectivity.

-

N-methylation via the Eschweiler-Clarke reaction provides a reliable method for the final-step introduction of the methyl group, with a lower risk of over-alkylation compared to other methylation techniques.

-

Reductive amination stands out as a highly efficient and mild one-pot procedure, often providing the highest yields, albeit potentially with a higher initial cost for the starting aldehyde.

This in-depth guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when designing a synthetic strategy for this compound. The provided protocols serve as a starting point for laboratory execution, with the understanding that optimization is a key component of successful chemical synthesis.

References

-

Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

National Center for Biotechnology Information. 3,5-Dichloro-6-methylpyridin-2-amine. [Link]

-

National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

- Google Patents. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.

-

Grokipedia. Eschweiler–Clarke reaction. [Link]

- Google Patents. ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl)

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... [Link]

-

Green Chemistry Teaching and Learning Community (GCTLC). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

National Center for Biotechnology Information. Regioselective 2-Amination of Polychloropyrimidines. [Link]

-

National Center for Biotechnology Information. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

-

National Center for Biotechnology Information. Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

-

ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gctlc.org [gctlc.org]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 11. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 6-Chloro-N-methylpyridin-3-amine

Abstract

6-Chloro-N-methylpyridin-3-amine is a pivotal intermediate in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its structural motif is a core component of several commercial products. This guide provides an in-depth analysis of the prevalent reaction mechanisms for its formation, targeting researchers and process chemists. We will dissect a classical, multi-step pathway involving a Hofmann rearrangement followed by N-methylation via reductive amination, and contrast it with a modern, convergent approach utilizing palladium-catalyzed Buchwald-Hartwig amination. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and process validation. Detailed mechanistic diagrams, comparative data, and a full experimental protocol are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry, and its functionalization dictates biological activity. This compound, with its specific substitution pattern—a halogen for cross-coupling, a primary amine for derivatization, and a methyl group influencing solubility and binding—represents a versatile building block. It is a known metabolite and a key precursor for neonicotinoid insecticides like Acetamiprid.[1][2] Understanding its synthesis is crucial for the development of novel analogues and the optimization of existing manufacturing processes. This document explores the chemical logic behind its formation, providing a robust framework for scientific professionals.

Primary Synthesis Pathway: A Two-Stage Approach

A fundamentally sound and widely understood route to this compound involves the initial synthesis of its primary amine precursor, 6-Chloropyridin-3-amine, followed by a selective N-methylation.

Stage 1: Synthesis of 6-Chloropyridin-3-amine via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[3] The synthesis begins with the readily available 6-chloronicotinic acid.[4][5][6] This acid is first converted to its corresponding primary amide, 6-chloronicotinamide, through standard methods (e.g., activation to an acyl chloride followed by reaction with ammonia). The subsequent Hofmann rearrangement is the key mechanistic step.

Mechanistic Breakdown:

The reaction is typically conducted using bromine in a strong aqueous base like sodium hydroxide, which forms sodium hypobromite in situ.[3]

-

Deprotonation and N-Bromination: The amide N-H proton is acidic and is abstracted by the hydroxide base to form an anion. This anion then acts as a nucleophile, attacking bromine in an α-substitution to yield an N-bromoamide intermediate.

-

Second Deprotonation: The remaining amide proton is now even more acidic due to the electron-withdrawing effect of the adjacent bromine and carbonyl group. A second deprotonation by the base generates a bromoamide anion.

-

Rearrangement to Isocyanate: This is the rate-determining step. The bromoamide anion undergoes a concerted rearrangement. The pyridyl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion as a leaving group. This concerted process avoids the formation of a high-energy nitrene intermediate and produces a 6-chloro-3-pyridyl isocyanate.[3][7]

-

Hydrolysis to Amine: The isocyanate intermediate is not isolated. Under the aqueous basic conditions, it rapidly undergoes nucleophilic attack by water (or hydroxide) to form a carbamic acid. Carbamic acids are inherently unstable and spontaneously decarboxylate (lose CO₂) to yield the final product, 6-Chloropyridin-3-amine.[3][8]

Caption: Hofmann rearrangement pathway from 6-chloronicotinamide.

Stage 2: N-Methylation via Reductive Amination

With 6-Chloropyridin-3-amine in hand, the final step is selective mono-methylation. While direct alkylation with a methyl halide is possible, it often leads to over-alkylation (formation of a tertiary amine) and is difficult to control. Reductive amination is a superior method for achieving clean, controlled N-alkylation.[9]

Mechanistic Breakdown:

This process involves two key stages: the formation of an iminium ion and its subsequent reduction.[10][11]

-

Iminium Ion Formation: The primary amine (6-Chloropyridin-3-amine) acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This reaction is typically catalyzed by mild acid. The initial adduct undergoes dehydration to form a transient imine, which is quickly protonated under the acidic conditions to form a more stable and electrophilic iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[9] These reagents are gentle enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the electrophilic iminium ion. A hydride ion (H⁻) from the reducing agent attacks the carbon of the C=N⁺ bond, breaking the pi bond and delivering the methyl group to the nitrogen, thus forming the final secondary amine product, this compound.

Caption: N-methylation via reductive amination.

Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation, utilizing a palladium catalyst to directly couple an aryl halide with an amine.[12][13] This method offers a more convergent and often more efficient route, potentially avoiding the multiple steps of the classical approach. To synthesize this compound, this reaction would couple a suitable di-halogenated pyridine, such as 3-bromo-6-chloropyridine, with methylamine.

Mechanistic Breakdown (Catalytic Cycle):

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[12][14]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (3-bromo-6-chloropyridine). The palladium atom inserts itself into the carbon-bromine bond (which is more reactive than the carbon-chlorine bond), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (methylamine) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis & Experimental Considerations

| Feature | Pathway 1: Hofmann + Reductive Amination | Pathway 2: Buchwald-Hartwig Amination |

| Starting Materials | 6-Chloronicotinic acid, Bromine, NaOH, Formaldehyde | 3-Bromo-6-chloropyridine, Methylamine |

| Key Reagents | Strong base, Halogen, Hydride reducing agent | Palladium catalyst, Phosphine ligand, Strong base |

| Number of Steps | Multi-step (amide formation, rearrangement, amination) | Typically a single catalytic step |

| Atom Economy | Lower, due to loss of CO₂ and use of stoichiometric reagents | Higher, as it is a cross-coupling reaction |

| Process Control | Well-established, robust classical reactions.[3] | Requires strict exclusion of air/moisture; catalyst/ligand screening may be needed.[12][15] |

| Advantages | Avoids expensive transition metal catalysts; uses common reagents. | High efficiency, excellent functional group tolerance, convergent.[14] |

| Disadvantages | Use of hazardous bromine; lower overall yield over multiple steps. | Catalyst cost and toxicity; potential for difficult purification. |

Detailed Experimental Protocol (Primary Pathway)

This protocol is a representative synthesis based on the principles of the Hofmann rearrangement and reductive amination.

Part A: Synthesis of 6-Chloropyridin-3-amine

-

Amide Formation: To a solution of 6-chloronicotinic acid (1 equiv.) in an appropriate solvent (e.g., toluene with catalytic DMF), add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Heat the mixture to reflux for 2-3 hours. Cool to room temperature and concentrate in vacuo. Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it slowly to a cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir for 1 hour, then extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-chloronicotinamide.

-

Hofmann Rearrangement: Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 equiv.) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equiv.) in water. To this solution, add the crude 6-chloronicotinamide portion-wise, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to 70-80 °C and hold for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the mixture, extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel) to obtain pure 6-Chloropyridin-3-amine.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 6-Chloropyridin-3-amine (1 equiv.) in methanol. Add aqueous formaldehyde (37% solution, 1.5 equiv.) followed by acetic acid to adjust the pH to approximately 5-6.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 equiv.) portion-wise at room temperature. Caution: NaBH₃CN is toxic and releases HCN gas under strongly acidic conditions.

-

Work-up: Stir the reaction for 12-24 hours. Quench the reaction by carefully adding aqueous NaOH solution until basic. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield this compound.

Conclusion

The synthesis of this compound can be approached through multiple mechanistic pathways, each with distinct advantages and challenges. The classical route, leveraging the Hofmann rearrangement and reductive amination, is a robust, well-understood process built on fundamental organic transformations. In contrast, the modern Buchwald-Hartwig amination offers a more elegant and convergent solution, reflecting the power of transition metal catalysis in modern synthetic chemistry. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as cost of goods, scalability, process safety, and available equipment. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for making informed decisions and achieving successful synthetic outcomes.

References

-

ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

YouTube. (2021). HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Methylpyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. Retrieved from [Link]

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

LookChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. Retrieved from [Link]

-

YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2021). Reductive Amination. Retrieved from [Link]

-

YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloronicotinic acid [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

Part 1: Foundational Computational Methodologies: The Quantum Chemical Toolkit

An In-depth Technical Guide to the Theoretical Study of 6-Chloro-N-methylpyridin-3-amine

Introduction: The Strategic Importance of the Substituted Aminopyridine Scaffold

The 6-chloro-3-aminopyridine framework is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its derivatives have shown significant therapeutic potential, targeting diseases ranging from cancer to neurological disorders. The molecule of interest, this compound, introduces a methyl group to the exocyclic amine, a subtle modification that can profoundly impact its physicochemical properties, conformational preferences, and biological activity.

While extensive experimental data exists for the parent compound, 6-chloropyridin-3-amine, a comprehensive body of theoretical research specifically focused on its N-methylated analogue is less prevalent in public-domain literature. This guide, therefore, serves as a foundational resource, outlining the robust theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and reactivity properties of this compound. By leveraging established computational protocols for analogous substituted pyridines, we provide a predictive roadmap for researchers, scientists, and drug development professionals to understand and harness the potential of this specific molecule.

The bedrock of any theoretical investigation into a molecule like this compound is quantum chemistry. These methods allow us to solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding a wealth of information about its behavior at the electronic level.

Expertise in Method Selection: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[1][2] Unlike more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electron density of the system rather than the full many-electron wavefunction.[3][4]

The choice of functional and basis set is critical for obtaining meaningful results.

-

Functional: The B3LYP hybrid functional is a proven workhorse, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It reliably predicts geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[5][6]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. This designation indicates a triple-zeta quality basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing π-systems and strained rings.[3][4]

The following diagram outlines a typical workflow for a comprehensive theoretical study, from initial structure input to the analysis of key chemical properties.

Caption: General workflow for a theoretical study of a small molecule.

Part 2: Molecular Geometry and Conformational Preferences

Before any electronic properties can be accurately predicted, the molecule's lowest-energy three-dimensional structure must be determined through geometry optimization. For this compound, this process involves not just finding the equilibrium bond lengths and angles but also exploring its conformational and tautomeric landscape.

Tautomerism: The Amino vs. Imino Forms

Aminopyridines can exist in tautomeric equilibrium with their corresponding pyridinimine forms.[7] DFT calculations are exceptionally well-suited to determine the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, we can predict the dominant species in the gas phase. For 2-aminopyridine derivatives, the canonical amino form is overwhelmingly more stable than the imino tautomer.[3][4] A similar preference is strongly predicted for this compound.

Conformational Analysis

The presence of the N-methyl group introduces a rotational degree of freedom around the C3-N bond. While the barrier to this rotation is expected to be low, identifying the global minimum conformation is essential. Furthermore, the amino group itself can exhibit planar or pyramidal geometry. Theoretical calculations can quantify the energy barrier for the nitrogen inversion of the amino group, which is typically very low for aminopyridines, indicating rapid inversion at room temperature.[4][7]

Table 1: Predicted Geometric Parameters for a Model Aminopyridine The following table presents DFT-calculated geometric parameters for a related molecule, 2-amino-3-methylpyridine, which serves as a proxy for the structural features expected in our target molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-NH(CH₃) | ~1.38 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Dihedral Angle | C4-C3-N-C(methyl) | ~0° or 180° (planar or anti-planar) |

Note: C-Cl bond length is an estimate based on typical chloropyridine structures.

Part 3: Electronic Structure and Chemical Reactivity

The arrangement of electrons within a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify this arrangement, allowing us to predict how this compound will interact with other molecules, including biological targets.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8][9]

-

HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[1][10] The presence of the electron-donating amino group and the electron-withdrawing chlorine atom will significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface.[11][12] It is an invaluable tool for identifying reactive sites:

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen and potentially the amino group. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.

Caption: Frontier Molecular Orbital (FMO) interaction diagram.

Reactivity Descriptors

From the HOMO and LUMO energies, several quantitative reactivity descriptors can be calculated to provide deeper insights.[13][14]

Table 2: Key Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.

Part 4: Application in Drug Discovery and Development

The ultimate goal of theoretical studies in a pharmaceutical context is to accelerate the drug discovery pipeline. The calculated descriptors for this compound can be directly applied in predictive modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to build statistically significant correlations between the structural/electronic properties of a series of molecules and their measured biological activity.[15][16] By calculating descriptors (like those in Table 2, along with others such as dipole moment and polar surface area) for a library of this compound analogues, a predictive model can be developed.[17][18] This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein receptor.[19][20] Using the DFT-optimized 3D structure of this compound, we can simulate its binding within the active site of a relevant kinase or enzyme.[21][22] The docking results provide a binding score, which estimates the binding affinity, and visualizes key intermolecular interactions like hydrogen bonds and hydrophobic contacts, offering a rationale for the molecule's activity at the atomic level.[23]

Caption: A typical workflow integrating QSAR and Molecular Docking.

Conclusion

While direct experimental and theoretical data on this compound may be emerging, the computational chemistry toolkit provides a powerful and predictive path forward. Through the judicious application of Density Functional Theory, researchers can build a comprehensive in silico profile of this molecule, from its most stable 3D structure to its electronic landscape and reactivity. This theoretical foundation is not merely an academic exercise; it is a critical, cost-effective strategy to rationalize molecular properties, predict biological activity through QSAR and molecular docking, and ultimately guide the design of more potent and selective therapeutic agents. The methodologies outlined in this guide provide a self-validating system for the theoretical exploration of this promising medicinal chemistry scaffold.

References

-

Anonymous. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC - NIH. Available at: [Link]

-

El-Shahawy, A. S., & Ahmed, H. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]

-

Anonymous. (2021). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

-

El-Shahawy, A. S., & Ahmed, H. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. Available at: [Link]

-

El-Shahawy, A. S., & Ahmed, H. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. NIH. Available at: [Link]

-

Anonymous. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH. Available at: [Link]

-

Anonymous. (n.d.). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

-

Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Indian Academy of Sciences. Available at: [Link]

-

Anonymous. (2015). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation. ResearchGate. Available at: [Link]

-

Anonymous. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Chen, J., et al. (2008). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. PubMed. Available at: [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

-

Anonymous. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect. Available at: [Link]

-

Anonymous. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

-

Anonymous. (2009). QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: anticancer drug design by computed descriptors. PubMed. Available at: [Link]

-

Anonymous. (2023). Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. ResearchGate. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz. Available at: [Link]

-

Anonymous. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC - NIH. Available at: [Link]

-

Anonymous. (2009). QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: Anticancer drug design by computed descriptors. Semantic Scholar. Available at: [Link]

-

Anonymous. (2022). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. Available at: [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

-

Anonymous. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. ResearchGate. Available at: [Link]

-

Anonymous. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. NIH. Available at: [Link]

-

Anonymous. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

-

Anonymous. (2011). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Electrostatic potentials mapped on the electron density surface calculated by DFT* for [Ag(4-aminopyridine) 2 ] + (top) and 4-aminopyr*. ResearchGate. Available at: [Link]

-